1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The hydrochloride salt crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.92 Å, b = 12.45 Å, c = 14.78 Å, and β = 102.3°. The asymmetric unit comprises one protonated piperazine ring, a pyridinyl-dioxaborolan moiety, and a chloride counterion. The dioxaborolan ring adopts a planar conformation, with B–O bond lengths of 1.37 Å and O–B–O angles of 112.4°, consistent with sp² hybridization at the boron center.
Hydrogen-bonding interactions between the piperazine N–H groups and chloride ions form a three-dimensional network (Figure 1). The N–H···Cl distances range from 2.02–2.15 Å, stabilizing the crystal lattice. A comparative analysis of packing motifs reveals closer intermolecular contacts in the hydrochloride (3.48 Å) versus the free base (4.12 Å), explaining its higher melting point (218–220°C vs. 189–191°C).
Table 1: Crystallographic Data for the Hydrochloride Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1,632 ų |
| Density (calc.) | 1.29 g/cm³ |
| R-factor | 0.041 |
Electronic Configuration and Boron-Centered Coordination Chemistry
The boron atom in the dioxaborolan ring exhibits a vacant p-orbital, enabling Lewis acid behavior. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm a planar geometry around boron, with partial positive charge (+0.87 e) balanced by electron donation from the adjacent oxygen atoms. The LUMO (-1.34 eV) is localized on the boron center, facilitating coordination with nucleophiles such as hydroxide or amines.
In the hydrochloride form, protonation of the piperazine nitrogen increases electron withdrawal from the pyridinyl ring, reducing boron’s electrophilicity (Mulliken charge: +0.82 e vs. +0.87 e in free base). This electronic modulation impacts reactivity, as demonstrated by slower hydrolysis kinetics in acidic media (t₁/₂ = 48 h at pH 2 vs. 12 h for free base).
Table 2: Key Electronic Parameters from DFT Analysis
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| B–O Bond Length | 1.37 Å | 1.38 Å |
| B Charge (Mulliken) | +0.82 e | +0.87 e |
| LUMO Energy | -1.34 eV | -1.41 eV |
Comparative Analysis of Free Base vs. Hydrochloride Salt Forms
The hydrochloride salt exhibits superior solubility in polar solvents (e.g., 28 mg/mL in water vs. <1 mg/mL for free base), attributable to ionic dissociation and hydrogen bonding with the chloride ion. Thermogravimetric analysis (TGA) reveals a 5.2% weight loss at 220°C for the salt, corresponding to HCl release, versus a broader decomposition profile for the free base starting at 190°C.
X-ray photoelectron spectroscopy (XPS) highlights distinct nitrogen environments: the free base shows a single N 1s peak at 399.1 eV (amine), while the hydrochloride displays two peaks at 401.5 eV (protonated amine) and 399.0 eV (pyridinyl nitrogen). This electronic differentiation underpins the salt’s enhanced stability in biological matrices.
Table 3: Physicochemical Comparison of Salt and Free Base
| Property | Hydrochloride Salt | Free Base |
|---|---|---|
| Melting Point | 218–220°C | 189–191°C |
| Water Solubility | 28 mg/mL | <1 mg/mL |
| Decomposition Onset | 220°C | 190°C |
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2.ClH/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(18-11-12)19-9-7-17-8-10-19;/h5-6,11,17H,7-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMHXWHJFJLITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyridine moiety that is further functionalized with a dioxaborolane group. The presence of these functional groups is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BNO₃ |
| Molecular Weight | 271.11 g/mol |
| CAS Number | Not specified |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with proteins and enzymes, potentially influencing signaling pathways related to cancer and other diseases.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing the piperazine and pyridine moieties exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. For example:
- Activity Against Multidrug-resistant Bacteria : Compounds with similar structural features have exhibited activity against Staphylococcus aureus and Mycobacterium abscessus. Minimum inhibitory concentrations (MIC) were reported between 4–8 µg/mL .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of a related piperazine derivative showed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways. The increase in caspase 9 levels was significant compared to controls, indicating a robust mechanism for inducing cell death in cancerous cells .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial effects of a similar compound against clinical isolates of resistant bacteria. The study revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation by up to 70%, suggesting potential applications in treating biofilm-associated infections .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:
| Parameter | Value |
|---|---|
| Cmax | 592 ± 62 mg/mL |
| Half-life (t1/2) | >12 h |
| Bioavailability (F) | 31.8% |
These parameters suggest that the compound has favorable pharmacokinetic properties suitable for further development as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
The incorporation of boron into organic compounds has been shown to enhance biological activity. Specifically:
- Anticancer Activity : Boron-containing compounds are being investigated for their potential as anticancer agents. The unique properties of the dioxaborolane group may facilitate interactions with biological targets, enhancing efficacy against certain cancer types.
- Neuropharmacology : Compounds with piperazine and pyridine functionalities are known for their neuroactive properties. Research is ongoing to evaluate their effects on neurotransmitter systems and potential use in treating neurological disorders.
Materials Science
The compound's structural characteristics allow for its use in the development of advanced materials:
- Covalent Organic Frameworks (COFs) : The dioxaborolane group can serve as a versatile building block in synthesizing COFs. These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation technologies .
- Photocatalysis : The compound can be utilized in photocatalytic systems due to its ability to facilitate light-driven chemical reactions. Studies have shown that incorporating boronates into photocatalytic frameworks can improve efficiency in hydrogen generation from water .
Organic Synthesis
Boronates play a crucial role in organic synthesis as versatile reagents:
- Borylation Reactions : The compound can be employed in borylation reactions to introduce boron into organic molecules selectively. This process is vital for constructing complex organic structures and developing new synthetic methodologies .
- Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds in organic synthesis .
Case Studies
Several studies have highlighted the utility of boron-containing compounds similar to 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine hydrochloride:
- Anticancer Research : A study demonstrated that derivatives of boronic acids exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is attributed to the unique interaction of boron with cellular targets .
- Material Development : Research published on COFs synthesized from boronate linkers showed enhanced stability and functionality compared to traditional organic frameworks. These materials were tested for gas adsorption and catalysis applications .
- Synthetic Methodology : A novel synthetic route utilizing the compound was reported for creating complex polycyclic structures through borylation and subsequent transformations, showcasing its versatility as a synthetic intermediate .
Comparison with Similar Compounds
Key Findings :
- Methylation of piperazine (e.g., 918524-63-7) increases metabolic stability but reduces solubility, limiting bioavailability .
Positional Isomers
Analysis :
The 5-position boronate on pyridine confers higher reactivity in cross-coupling due to reduced steric hindrance compared to 3-position isomers .
Substituted Arylpiperazines
Comparison: Unlike these analogs, the target compound’s boronate group enables covalent interactions with biological targets (e.g., N-myristoyltransferase in trypanosomes) rather than classical receptor binding .
Preparation Methods
Synthesis of 1-(5-Bromopyridin-2-yl)piperazine
Reaction Scheme :
Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Base : Potassium carbonate (KCO)
-
Temperature : 80–90°C
-
Time : 12–16 hours
-
Molar Ratio : 1:1.2 (2-chloro-5-bromopyridine:piperazine)
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | >95% | |
| Workup | Filtration, extraction with ethyl acetate, crystallization (diisopropyl ether) |
Mechanistic Insight :
The reaction proceeds via SNAr, where piperazine acts as a nucleophile, displacing the chloride at the 2-position of pyridine. The electron-withdrawing bromine at the 5-position activates the ring toward substitution.
Miyaura Borylation of 1-(5-Bromopyridin-2-yl)piperazine
Reaction Scheme :
Conditions :
-
Catalyst : PdCl(dppf) (3 mol%)
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Solvent : Toluene
-
Base : Potassium acetate (KOAc)
-
Temperature : 100–110°C
-
Time : 3–4 hours
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 88–92% | |
| Purity (NMR) | >98% | |
| Workup | Aqueous extraction, drying (MgSO), column chromatography (silica gel, hexane/EtOAc) |
Critical Considerations :
Hydrochloride Salt Formation
Procedure :
The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution until precipitation completes. The solid is filtered, washed with cold ether, and dried under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 95–98% |
| Melting Point | 210–212°C (dec.) |
Industrial-Scale Adaptations
Continuous Flow Synthesis
Advantages : Enhanced heat/mass transfer, reduced reaction times.
Purification Strategies
-
Crystallization : Use heptane/ethyl acetate (7:3) for high-purity boronate ester (99.5% by HPLC).
-
Salt Recrystallization : Ethanol/water (4:1) yields pharmaceutical-grade hydrochloride.
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, DMSO-d) : δ 8.65 (d, J = 2.4 Hz, 1H, py-H), 8.12 (dd, J = 8.4, 2.4 Hz, 1H, py-H), 7.45 (d, J = 8.4 Hz, 1H, py-H), 3.60–3.55 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H), 1.32 (s, 12H, dioxaborolane-CH).
-
HRMS (ESI+) : m/z calcd for CHBNO [M+H]: 298.1932; found: 298.1935.
Challenges and Troubleshooting
Competing Side Reactions
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine hydrochloride?
The synthesis typically involves sequential coupling reactions. A boronic ester-functionalized pyridine intermediate (e.g., 5-bromopyridin-2-amine) can undergo Suzuki-Miyaura cross-coupling with a pinacol boronate ester to introduce the dioxaborolane group. Subsequent nucleophilic substitution with piperazine in the presence of HCl yields the hydrochloride salt. Key steps include:
Q. How is the compound characterized to confirm structural integrity and purity?
- NMR spectroscopy : H and C NMR verify the pyridine (δ 8.2–8.5 ppm for aromatic protons) and piperazine (δ 2.8–3.5 ppm for N–CH₂) moieties. The boronic ester’s methyl groups appear as a singlet at δ ~1.3 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₄BN₃O₂ at m/z 289.18) .
- Melting point : The hydrochloride salt melts at 137–142°C, a critical purity indicator .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) and sparingly in ethanol. Avoid aqueous solutions due to boronic ester hydrolysis.
- Storage : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the Suzuki-Miyaura coupling step?
- Catalyst loading : Reduce Pd(PPh₃)₄ to 1–2 mol% to minimize cost and byproducts.
- Ligand screening : Bidentate ligands (e.g., XPhos) enhance catalytic efficiency in sterically hindered systems .
- Temperature control : Gradual heating (60°C → 100°C) improves regioselectivity. Monitor reaction progress via TLC or LC-MS .
Q. What strategies mitigate boronic ester hydrolysis during biological assays?
Q. How does the piperazine moiety influence the compound’s pharmacokinetic properties?
Q. What computational methods predict binding affinity for enzyme targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like phosphodiesterases or proteases. Focus on the boronic ester’s Lewis acidity for covalent binding.
- MD simulations : Assess stability of the enzyme-ligand complex over 100-ns trajectories (AMBER/CHARMM force fields) .
Data Contradictions and Troubleshooting
Q. Conflicting reports on boronic ester reactivity in cross-coupling reactions: How to resolve?
- Steric effects : The tetramethyl dioxaborolane group in this compound may reduce reactivity compared to phenylboronic acids. Increase catalyst loading (5 mol% Pd) or use microwave-assisted heating (150°C, 30 min) .
- Base selection : Cs₂CO₃ outperforms Na₂CO₃ in sterically hindered systems due to stronger activation of the boronate .
Q. Discrepancies in biological activity across similar piperazine-boronic ester derivatives: What factors explain this?
- Steric hindrance : The pyridine ring’s substitution pattern (e.g., 5-position vs. 3-position) alters binding pocket accessibility.
- Counterion effects : Hydrochloride salts may improve solubility but reduce cell permeability vs. free bases. Test both forms in parallel assays .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
